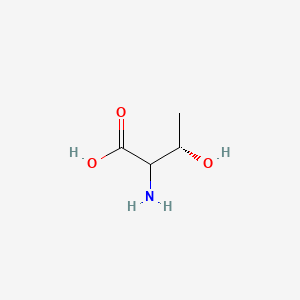

(3S)-2-amino-3-hydroxybutanoic acid

Description

Significance as an Essential Amino Acid in Biological Systems

L-Threonine holds the distinction of being an essential amino acid for humans and many other animals. chemicalbook.comwebmd.com This means the body cannot synthesize it, and it must be obtained through dietary sources such as meat, dairy products, eggs, and vegetables. chemicalbook.com As a fundamental building block of proteins, L-Threonine is indispensable for a myriad of physiological functions. webmd.com

Its incorporation into polypeptide chains is crucial for the synthesis of a vast array of proteins that are vital for the structure and function of cells and tissues. chemicalbook.comontosight.ai Notably, L-Threonine is a key component of proteins like collagen and elastin, which provide structural integrity to connective tissues, skin, and blood vessels. chemicalbook.comgoodidea.usdrugbank.com It is also essential for the formation of tooth enamel. drugbank.comnativepath.com

Overview of Metabolic Centrality within Cellular Networks

L-Threonine's importance extends beyond its role as a protein constituent. It occupies a central position in the metabolic network of the cell, participating in several key pathways. creative-proteomics.com The degradation of L-Threonine can proceed through multiple routes, yielding products that feed into other essential metabolic processes. wikipedia.orgnih.gov

One major pathway for threonine catabolism involves the enzyme threonine dehydrogenase, which converts threonine into 2-amino-3-ketobutyrate. This intermediate is then cleaved to form glycine (B1666218) and acetyl-CoA. creative-proteomics.com Acetyl-CoA is a critical molecule that enters the tricarboxylic acid (TCA) cycle to generate energy in the form of ATP. creative-proteomics.com Glycine, in turn, participates in one-carbon metabolism and various biosynthetic pathways. creative-proteomics.com

Another degradation pathway involves threonine deaminase, which converts threonine to α-ketobutyrate and ammonia. creative-proteomics.com The α-ketobutyrate can be further metabolized to propionyl-CoA, which also enters the TCA cycle. creative-proteomics.com

Furthermore, L-Threonine is a precursor for the biosynthesis of other crucial molecules. In some organisms, it is a key component in the synthesis of cobalamin (Vitamin B12). wikipedia.org The metabolic fate of L-Threonine is tightly regulated, ensuring that its breakdown and conversion products are available to meet the cell's needs for energy, protein synthesis, and the production of other essential biomolecules. This metabolic flexibility highlights the central and indispensable role of (3S)-2-amino-3-hydroxybutanoic acid in cellular function.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| CAS Number | 72-19-5 |

| Melting Point | 256 °C |

| Synonyms | L-Threonine, (2S,3R)-2-amino-3-hydroxybutanoic acid, L-(-)-Threonine |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-SCQFTWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of L Threonine

The Aspartate Family Pathway

The journey from aspartate to threonine involves a series of enzymatic reactions that sequentially modify the initial substrate. This pathway is not only fundamental for protein synthesis but also provides intermediates for other metabolic processes. acs.org

The biosynthesis of L-threonine commences with L-aspartic acid, which is derived from oxaloacetate, a key intermediate in the citric acid cycle. frontiersin.orgresearchgate.net The initial and committing step of the aspartate pathway is the phosphorylation of L-aspartate. nih.gov This reaction effectively channels aspartate into the biosynthetic route for the aspartate family of amino acids. researchgate.net

The conversion of L-aspartate to L-threonine is orchestrated by a series of five key enzymes that catalyze specific reactions in a stepwise manner. researchgate.net

The first dedicated step in the aspartate pathway is catalyzed by Aspartate Kinase (AK) . wikipedia.org This enzyme facilitates the phosphorylation of L-aspartate to form L-aspartyl-4-phosphate, utilizing a molecule of ATP in the process. nih.govsmpdb.ca In many organisms, including E. coli, there are multiple isoforms of aspartate kinase, each subject to feedback inhibition by different end-product amino acids (lysine, methionine, and threonine), allowing for precise regulation of the pathway. wikipedia.orgnih.gov For instance, the aspartate kinase I (encoded by thrA) is inhibited by threonine. researchgate.netnih.gov

The second enzyme in the pathway, Aspartate Semialdehyde Dehydrogenase (ASD) , catalyzes the reduction of L-aspartyl-4-phosphate to L-aspartate-β-semialdehyde. acs.orgebi.ac.uk This reaction involves the reductive dephosphorylation of the substrate and utilizes NADPH as a reducing agent. acs.org The product, L-aspartate-β-semialdehyde, is a critical branch point intermediate, leading towards the synthesis of either lysine (B10760008) or homoserine. ebi.ac.uknih.gov

At the branch point, Homoserine Dehydrogenase (HD) directs the metabolic flow towards threonine and methionine by catalyzing the reduction of L-aspartate-β-semialdehyde to L-homoserine. wikipedia.orgnih.gov This reaction is dependent on NAD(P)H. wikipedia.org In some organisms, homoserine dehydrogenase is a bifunctional enzyme, also possessing aspartate kinase activity. uniprot.orgebi.ac.uk Like aspartate kinase, homoserine dehydrogenase is often subject to feedback inhibition by threonine. researchgate.netwikipedia.org

The penultimate step in L-threonine biosynthesis is catalyzed by Homoserine Kinase (HK) . researchgate.net This enzyme phosphorylates L-homoserine to produce O-phospho-L-homoserine, again using ATP as the phosphate (B84403) donor. smpdb.cajst.go.jp Homoserine kinase is a key regulatory point, controlling the carbon flux specifically towards threonine synthesis. researchgate.net Its activity can be competitively inhibited by the final product, L-threonine. acs.org

The final step, the conversion of O-phospho-L-homoserine to L-threonine, is catalyzed by threonine synthase. researchgate.netnih.gov

Enzymes of the L-Threonine Biosynthetic Pathway

| Enzyme | Abbreviation | Substrate | Product | Cofactor/Co-substrate |

| Aspartate Kinase | AK | L-Aspartate | L-Aspartyl-4-phosphate | ATP |

| Aspartate Semialdehyde Dehydrogenase | ASD | L-Aspartyl-4-phosphate | L-Aspartate-β-semialdehyde | NADPH |

| Homoserine Dehydrogenase | HD | L-Aspartate-β-semialdehyde | L-Homoserine | NAD(P)H |

| Homoserine Kinase | HK | L-Homoserine | O-Phospho-L-homoserine | ATP |

Sequential Enzymatic Transformations

Threonine Synthase (TS) Action

The final step in the biosynthesis of L-threonine is catalyzed by the enzyme threonine synthase (TS), also referred to as O-phospho-L-homoserine phospho-lyase. ontosight.aiwikipedia.org This crucial reaction involves the conversion of O-phospho-L-homoserine (OPHS) into L-threonine and inorganic phosphate. ebi.ac.uk Threonine synthase is a member of the lyase family of enzymes and is dependent on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor for its catalytic activity. wikipedia.orgebi.ac.uk

The catalytic mechanism of threonine synthase is a multi-step process that begins with the formation of an external aldimine between the substrate, OPHS, and the PLP cofactor. researchgate.net This is followed by the abstraction of the Cα proton from the substrate, leading to the formation of a ketimine intermediate. researchgate.net Subsequently, a β-elimination reaction occurs, resulting in the removal of the phosphate group and the formation of a vinylglycine ketimine intermediate. researchgate.net The terminal methylene (B1212753) group is then reprotonated to form an aminocrotonate derivative of PLP. researchgate.net Finally, the Cβ position is hydrated, and through a reverse transaldimination reaction, L-threonine is released, and the PLP cofactor is regenerated. researchgate.net In some organisms, such as plants, threonine synthase activity is allosterically activated by S-adenosylmethionine (AdoMet). nih.gov

Regulation of Biosynthetic Flux

The biosynthetic pathway of L-threonine is tightly regulated to ensure a balanced supply of this essential amino acid and to prevent its over-accumulation, which would be energetically wasteful. This regulation occurs at multiple levels, including feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes.

Feedback Inhibition Mechanisms

A primary mechanism for regulating the L-threonine biosynthetic pathway is end-product inhibition, a form of negative feedback where the final product of the pathway inhibits the activity of enzymes earlier in the sequence. bioninja.com.au L-threonine itself acts as a feedback inhibitor for several key enzymes in its own synthesis.

In many bacteria, such as Escherichia coli and Corynebacterium glutamicum, L-threonine allosterically inhibits the activity of aspartate kinase (AK) and homoserine dehydrogenase. researchgate.netnih.gov Aspartate kinase catalyzes the first committed step in the aspartate pathway, which leads to the synthesis of not only threonine but also lysine, methionine, and isoleucine. researchgate.netnih.gov In E. coli, there are three isozymes of aspartate kinase, with aspartate kinase I being the most abundant and subject to feedback inhibition by L-threonine. researchgate.net

Homoserine dehydrogenase, which catalyzes the conversion of aspartate-semialdehyde to homoserine, is also subject to feedback inhibition by L-threonine. researchgate.net Furthermore, homoserine kinase, the enzyme that phosphorylates L-homoserine, is inhibited by L-threonine, although in this case, it is often a competitive inhibition with respect to its substrate, L-homoserine. nih.govacs.org The concerted action of L-threonine in inhibiting these key enzymes effectively controls the flow of metabolites through the pathway.

| Enzyme | Organism | Type of Inhibition by L-Threonine | Reference |

| Aspartate Kinase (LysC) | Corynebacterium glutamicum | Allosteric (Noncompetitive) | researchgate.netacs.org |

| Homoserine Dehydrogenase (Hom) | Corynebacterium glutamicum | Allosteric (Noncompetitive) | researchgate.netacs.org |

| Homoserine Kinase (ThrB) | Corynebacterium glutamicum | Competitive | nih.govacs.org |

| Aspartate Kinase I (thrA) | Escherichia coli | Allosteric | researchgate.net |

| Homoserine Dehydrogenase | Escherichia coli | Allosteric | researchgate.net |

Transcriptional Control and Operon Attenuation

In addition to feedback inhibition, the synthesis of L-threonine is regulated at the genetic level through transcriptional control of the operons that contain the genes for the biosynthetic enzymes. nih.gov In E. coli, the genes for L-threonine biosynthesis (thrA, thrB, and thrC) are organized into the thr operon. researchgate.net The expression of this operon is controlled by a mechanism called attenuation. nih.govkhanacademy.org

Carbon Flux Partitioning and Precursor Availability

The biosynthesis of L-threonine is metabolically linked to central carbon metabolism and the synthesis of other amino acids. The precursor for the threonine pathway is L-aspartate, which is derived from oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov The partitioning of carbon flux from aspartate into the various branches of the aspartate-derived amino acid pathway (leading to lysine, methionine, threonine, and isoleucine) is a critical point of regulation. nih.gov

The availability of the precursor, L-aspartate, is a key factor influencing the rate of L-threonine synthesis. frontiersin.org Strategies to increase the production of L-threonine in industrial fermentation often involve metabolic engineering to enhance the flux towards L-aspartate. nih.gov This can be achieved by overexpressing enzymes such as phosphoenolpyruvate (B93156) carboxylase and pyruvate (B1213749) carboxylase, which channel carbon from glycolysis towards oxaloacetate. nih.gov

Catabolic and Interconversion Pathways of L Threonine

L-Threonine 3-Dehydrogenase (TDH) Mediated Degradation

In many organisms, including mammals and various bacteria, the principal pathway for L-threonine catabolism is initiated by the enzyme L-threonine 3-dehydrogenase (TDH). nih.govresearchgate.netasm.org This pathway ultimately converts L-threonine into glycine (B1666218) and acetyl-CoA. nih.govebi.ac.uk

The first step in this pathway is the NAD+-dependent oxidation of L-threonine, catalyzed by TDH. uniprot.orgwikipedia.org This reaction removes a hydrogen atom from the hydroxyl group on the third carbon of L-threonine, a process known as oxidative deamination. wikipedia.orgwikipedia.org The product of this reaction is the unstable intermediate, 2-amino-3-ketobutyrate. uniprot.orgwikipedia.org This intermediate is prone to spontaneous decarboxylation, particularly in aqueous solutions, which necessitates its rapid conversion in the subsequent step of the pathway. researchgate.netnih.gov The half-life of 2-amino-3-ketobutyrate is pH-dependent, ranging from approximately 8.6 minutes at a pH of 5.9 to 140 minutes at a pH of 11.1. nih.gov

The unstable intermediate, 2-amino-3-ketobutyrate, is promptly acted upon by the enzyme 2-amino-3-ketobutyrate coenzyme A ligase (KBL), also known as glycine C-acetyltransferase. ebi.ac.ukebi.ac.uk This enzyme catalyzes the cleavage of 2-amino-3-ketobutyrate, transferring its acetyl group to Coenzyme A (CoA) to form acetyl-CoA and the amino acid glycine. ebi.ac.ukebi.ac.uk The two enzymes, TDH and KBL, often form a complex to facilitate the efficient channeling of the unstable intermediate. ebi.ac.uk This coupled reaction sequence is reversible in vitro, allowing for the synthesis of threonine from glycine and acetyl-CoA under certain conditions. nih.govnih.gov

The activity and significance of the TDH pathway can vary between different organisms and under different physiological conditions. In normally-fed pigs and rats, this pathway is responsible for 80-87% of L-threonine catabolism. nih.gov In Escherichia coli, the expression of the gene for TDH is induced by the leucine-responsive protein (Lrp). asm.org

Interestingly, the human L-threonine 3-dehydrogenase gene is considered an expressed pseudogene. nih.gov This means that while mRNA transcripts are produced, they contain mutations that result in truncated, non-functional proteins. nih.gov This suggests that in humans, the TDH pathway is not a major route for threonine degradation, and the L-serine/threonine dehydratase pathway may be the primary catabolic route. nih.gov In the parasitic protozoan Trypanosoma brucei, the TDH pathway is present and has been proposed as a potential drug target due to the absence of a functional TDH gene in humans. researchgate.net

| Organism | Pathway Dominance | Key Regulatory Factors | Notes |

| Mammals (Pigs, Rats) | Major (80-87% of catabolism) nih.gov | Not specified | The primary route for threonine breakdown. nih.gov |

| Humans | Minor/Non-functional | Gene is an expressed pseudogene. nih.gov | Truncated, non-functional TDH protein is produced. nih.gov |

| Escherichia coli | Major | Induced by leucine-responsive protein (Lrp). asm.org | Allows utilization of threonine as a carbon and energy source. asm.org |

| Trypanosoma brucei | Present and functional | Metabolically controlled. nih.gov | Considered a potential drug target. researchgate.net |

L-Threonine Deaminase/Dehydratase Pathway

An alternative route for L-threonine breakdown is the L-threonine deaminase/dehydratase pathway. This pathway is particularly important in bacteria, yeast, and plants. wikipedia.orgcreative-enzymes.com

This pathway is initiated by the enzyme L-threonine deaminase, also known as L-threonine dehydratase or threonine ammonia-lyase. wikipedia.orgcreative-enzymes.comepfl.ch This enzyme catalyzes the deamination and dehydration of L-threonine in a two-step reaction. ebi.ac.ukuniprot.org The first step involves the dehydration of threonine to form an unstable enamine intermediate (aminocrotonate), which then tautomerizes to its imine form (iminobutyrate). ebi.ac.uk In the second step, these intermediates undergo non-enzymatic hydrolysis to yield α-ketobutyrate and ammonia. ebi.ac.ukuniprot.org This enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor, which is common for enzymes involved in amino acid metabolism. wikipedia.orgontosight.ai

The α-ketobutyrate produced in this pathway can have several metabolic fates. A primary role of this pathway is in the biosynthesis of the branched-chain amino acid L-isoleucine, where α-ketobutyrate serves as a key precursor. wikipedia.orgcreative-enzymes.com Alternatively, α-ketobutyrate can be transported into the mitochondria and converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. wikipedia.org Propionyl-CoA can then be further metabolized to succinyl-CoA, which enters the citric acid cycle. wikipedia.org In some microorganisms, α-ketobutyrate can be toxic if it accumulates, potentially inhibiting cell growth. researchgate.net The metabolism of α-ketobutyrate can also be linked to glucose oxidation, especially in cells with mitochondrial dysfunction. nih.gov

| Starting Molecule | Key Enzyme | Products | Subsequent Fate of Keto Acid |

| L-Threonine | L-Threonine Deaminase/Dehydratase wikipedia.orgepfl.ch | α-Ketobutyrate, Ammonia ebi.ac.uk | Precursor for L-isoleucine biosynthesis; conversion to propionyl-CoA and then succinyl-CoA for the citric acid cycle. wikipedia.orgcreative-enzymes.comwikipedia.org |

Allosteric Regulation of Threonine Dehydratase Activity

Threonine dehydratase (or threonine deaminase) is a key regulatory enzyme in the biosynthesis of L-isoleucine, for which L-threonine is the substrate. nih.govpsu.edu This enzyme exhibits classic allosteric regulation, a mechanism where the binding of an effector molecule at a site other than the active site modulates the enzyme's catalytic activity. psu.eduwikipedia.org The primary allosteric inhibitor of biosynthetic L-threonine dehydratase is L-isoleucine, the end-product of the pathway. nih.govpsu.edu This feedback inhibition prevents the unnecessary synthesis of isoleucine when it is already abundant.

Conversely, the enzyme is often allosterically activated by L-valine, the product of a parallel biosynthetic pathway. wikipedia.org This activation helps to balance the intracellular pools of branched-chain amino acids. The binding of these effectors induces conformational changes in the enzyme, shifting it between a low-activity (T-state) and a high-activity (R-state) conformation. nih.govpsu.edu Studies on threonine dehydratase from Corynebacterium glutamicum have identified specific amino acid residues crucial for this regulatory control; mutations in these residues can abolish or reduce the allosteric inhibition by L-isoleucine. nih.gov

| Enzyme | Allosteric Activator(s) | Allosteric Inhibitor(s) | Regulatory Mechanism |

| L-Threonine Dehydratase (Biosynthetic) | L-Valine | L-Isoleucine | Feedback inhibition by the pathway's end-product (Isoleucine) and balancing activation by a related amino acid (Valine). Binding of effectors induces conformational changes, altering catalytic activity. nih.govwikipedia.org |

| L-Threonine Dehydratase (Rat Liver) | None explicitly activating | Aminothiols (e.g., L-cysteine, cysteamine) | Parabolic competitive inhibition, suggesting two distinct inhibitor binding sites, one of which may be the allosteric site. nih.gov |

L-Threonine Aldolase (B8822740) Mediated Catabolism and Synthesis

L-Threonine Aldolase (LTA) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a dual role in both the catabolism of L-threonine and the synthesis of β-hydroxy-α-amino acids. wikipedia.orgnih.gov This enzyme is found in a wide range of organisms, from bacteria to mammals. nih.gov In humans, the gene for LTA (GLY1) has inactivating mutations, rendering it a pseudogene. wikipedia.org

Reversible Retro-Aldol Cleavage to Glycine and Acetaldehyde (B116499)

The catabolic function of L-Threonine Aldolase involves catalyzing the reversible retro-aldol cleavage of L-threonine. nih.govresearchgate.net This reaction breaks the carbon-carbon bond between the α- and β-carbons of L-threonine, yielding glycine and acetaldehyde. nih.govmodelseed.org This pathway represents a direct conversion of a four-carbon amino acid into two two-carbon molecules. youtube.com The glycine produced can then enter various metabolic pathways, including serine biosynthesis and one-carbon metabolism, while the acetaldehyde can be metabolized further, often via conversion to acetate. creative-proteomics.comnih.gov The reversibility of this reaction is a key feature, although for some organisms, the breakdown has been described as irreversible. researchgate.netnih.gov

Stereoselective Aldol (B89426) Condensation Reactions

The synthetic capability of L-Threonine Aldolase is of significant interest in biotechnology and organic chemistry. nih.govacs.org The enzyme catalyzes the aldol condensation of glycine (the donor) with various aldehydes (the acceptors) to form β-hydroxy-α-amino acids. nih.govnih.gov This reaction is highly stereoselective at the α-carbon, almost exclusively forming the L-configuration product. nih.govacs.org However, the stereoselectivity at the newly formed β-carbon can be moderate, often resulting in a mixture of syn and anti diastereomers. nih.gov

This property has made LTA a valuable tool for the asymmetric synthesis of non-natural and valuable amino acids, which are important building blocks for pharmaceuticals. nih.govfrontiersin.org Research has focused on improving the enzyme's properties, such as diastereoselectivity and substrate scope, through directed evolution and site-directed mutagenesis. acs.orgfrontiersin.orgacs.org For instance, reducing the enzyme's natural retro-aldol cleavage activity through mutation has been shown to increase the yield and diastereoselectivity of the synthetic aldol condensation reaction. frontiersin.orgnih.gov

| Reaction Type | Substrates | Products | Key Features |

| Retro-Aldol Cleavage | L-Threonine | Glycine + Acetaldehyde | Catabolic, reversible, PLP-dependent. nih.govmodelseed.org |

| Aldol Condensation | Glycine + Aldehyde | L-β-hydroxy-α-amino acid | Synthetic, highly stereoselective at the α-carbon (forms L-products), moderate diastereoselectivity at the β-carbon. nih.govnih.govacs.org |

Interplay with One-Carbon Metabolism

L-Threonine metabolism is intricately linked to one-carbon metabolism, primarily through its degradation product, glycine. creative-proteomics.comnih.gov One-carbon metabolism refers to a set of reactions that transfer one-carbon units (like methyl, methylene (B1212753), and formyl groups) using tetrahydrofolate (THF) as a cofactor. These reactions are essential for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules. creative-proteomics.comnih.gov

When L-threonine is catabolized via the threonine dehydrogenase or threonine aldolase pathways, it generates glycine. creative-proteomics.com Glycine can then be converted to serine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that simultaneously converts THF to 5,10-methylene-THF. creative-proteomics.com This molecule is a key one-carbon donor. Alternatively, the glycine cleavage system can directly break down glycine, producing a one-carbon unit for the folate cycle. nih.gov Therefore, by providing a steady source of glycine, L-threonine catabolism helps to fuel the one-carbon pool, which is critical for cell growth and proliferation. creative-proteomics.com

Metabolic Branch Points and Competing Pathways for L-Threonine Utilization

The biosynthesis of L-threonine itself originates from the amino acid L-aspartate and is part of the "aspartate family" of amino acids, which also includes L-lysine, L-methionine, and L-isoleucine. wikipedia.orgresearchgate.net The metabolic pathways for the synthesis of these amino acids are branched, meaning they share common early steps before diverging. This creates critical metabolic branch points where the flow of intermediates is regulated and partitioned.

Diversion to L-Lysine Biosynthesis

A primary competing pathway for L-threonine biosynthesis is the pathway leading to L-lysine. researchgate.netresearchgate.net The biosynthesis of both amino acids begins with the phosphorylation of L-aspartate to form aspartyl-phosphate, which is then converted to aspartate semialdehyde. wikipedia.orgnih.gov Aspartate semialdehyde is the crucial branch point intermediate. researchgate.net

At this juncture, two enzymes compete for the common substrate:

Homoserine dehydrogenase , which reduces aspartate semialdehyde to homoserine, committing the intermediate to the L-threonine, L-isoleucine, and L-methionine branches of the pathway. researchgate.netnih.gov

Dihydrodipicolinate synthase , which catalyzes the first committed step of the L-lysine biosynthesis branch. researchgate.net

Diversion to L-Methionine Biosynthesis

The biosynthesis of L-methionine is intricately linked to the metabolic pathway of L-threonine, as they share a common precursor derived from aspartate. researchgate.netproteinlounge.com The key branch point intermediate is O-phosphohomoserine, which can be utilized by either threonine synthase to produce L-threonine or by cystathionine (B15957) γ-synthase (CGS) to initiate the synthesis of L-methionine. biocyclopedia.comoup.com

In plants, a competitive relationship exists between threonine synthase and CGS for their common substrate, O-phosphohomoserine. biocyclopedia.com Threonine synthase generally exhibits a much higher affinity for O-phosphohomoserine, suggesting that the metabolic flux is preferentially directed towards L-threonine synthesis. biocyclopedia.com However, the regulation is complex. For instance, S-adenosylmethionine (SAM), a product of methionine metabolism, can activate threonine synthase, thereby influencing the balance between the two pathways. biocyclopedia.com

Studies involving genetic modifications in plants have provided further insights. Reducing the levels of CGS has been shown to lead to a significant increase in L-threonine levels, while only slightly affecting L-methionine concentrations. biocyclopedia.com Conversely, reducing threonine synthase activity resulted in a substantial decrease in L-threonine and a corresponding significant increase in L-methionine. biocyclopedia.com This demonstrates a clear diversion of the shared precursor towards L-methionine synthesis when the L-threonine pathway is constrained.

In mouse embryonic stem cells, the catabolism of threonine is coupled to the synthesis of S-adenosyl-methionine (SAM). nih.gov Threonine breakdown provides a significant portion of the glycine and acetyl-CoA necessary for SAM synthesis. nih.gov This connection highlights a direct metabolic link where the degradation of L-threonine can fuel the production of a key methyl donor, which is downstream of L-methionine.

Diversion to L-Isoleucine Biosynthesis

The biosynthesis of the branched-chain amino acid L-isoleucine directly utilizes L-threonine as a precursor. nih.govresearchgate.net This stands as a primary example of L-threonine's role in interconversion pathways, supplying the carbon skeleton for another essential amino acid. The conversion is a multi-step process initiated by the enzyme threonine dehydratase (also known as threonine deaminase). nih.govacs.org

The pathway begins with the deamination of L-threonine by threonine dehydratase to form 2-oxobutanoate (B1229078) (also known as α-ketobutyrate). nih.govnih.gov This initial step is a critical regulatory point in the pathway. In many bacteria, threonine dehydratase is subject to feedback inhibition by L-isoleucine, the end product of the pathway, thus controlling the metabolic flux. nih.govquizlet.com

Following the formation of 2-oxobutanoate, a series of enzymatic reactions, which are shared with the biosynthesis of valine and leucine, lead to the synthesis of L-isoleucine. nih.gov Specifically, 2-oxobutanoate is condensed with pyruvate (B1213749) to produce 2-aceto-2-hydroxybutanoate. nih.gov This intermediate then undergoes isomerization, reduction, dehydration, and finally amination to yield L-isoleucine. nih.gov

Engineering efforts in organisms like Escherichia coli have demonstrated that modifying L-threonine metabolism can significantly enhance L-isoleucine production. By disrupting competing pathways for L-threonine degradation, the carbon flow can be more efficiently channeled towards L-isoleucine synthesis. acs.orgnih.gov This underscores the direct and significant role of L-threonine as a foundational molecule for L-isoleucine biosynthesis.

Table of Key Enzymes in L-Threonine Diversion Pathways

| Pathway | Key Enzyme | Substrate | Product |

|---|---|---|---|

| L-Methionine Biosynthesis | Cystathionine γ-synthase (CGS) | O-phosphohomoserine, Cysteine | Cystathionine |

| L-Isoleucine Biosynthesis | Threonine dehydratase | L-Threonine | 2-Oxobutanoate, Ammonia |

Enzymatic Systems and Molecular Mechanisms Associated with L Threonine

L-Threonine Dehydrogenase (TDH)

L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103) is a pivotal enzyme that initiates a major pathway for L-threonine catabolism in many prokaryotes and eukaryotes. ucl.ac.uk It catalyzes the NAD⁺-dependent oxidation of L-threonine into 2-amino-3-ketobutyrate. nih.govalexruaux.comwikipedia.org This intermediate is subsequently converted by 2-amino-3-ketobutyrate CoA ligase (KBL) to produce glycine (B1666218) and acetyl-CoA. ucl.ac.ukalexruaux.com

Structural Characterization and Active Site Analysis

L-threonine dehydrogenases are metalloenzymes that belong to both the short-chain dehydrogenase/reductase (SDR) and medium-chain dehydrogenase/reductase (MDR) families. ucl.ac.uknih.gov The structural arrangement varies among species. For instance, TDH from the hyperthermophilic archaeon Thermococcus kodakaraensis is a homotetramer, with each of its four subunits comprising a catalytic domain and a nicotinamide (B372718) cofactor (NAD⁺)-binding domain featuring a classic Rossmann fold. nih.govalexruaux.com In contrast, TDHs from Trypanosoma brucei and Clostridium difficile are dimeric. ucl.ac.uknih.gov

X-ray crystallography has provided high-resolution insights into TDH architecture. The structure of TDH from T. kodakaraensis has been resolved to 2.4 Å, while the apo-enzyme from C. difficile has been determined at 2.6 Å resolution. nih.govnih.gov These studies reveal that each monomer consists of an N-terminal Rossmann-fold domain for cofactor binding and a C-terminal catalytic domain. nih.govnih.gov

The active site contains the binding pocket for the NAD⁺ cofactor, which is secured by extensive hydrogen bonds and Van der Waals interactions with surrounding residues. alexruaux.com A key feature of the active site is a flexible loop that can adopt different conformations. In the T. brucei enzyme, this loop acts as a "lid" that closes over the active site upon substrate binding, a characteristic of an induced-fit mechanism. ucl.ac.uk This loop is observed in an "open" conformation in the apo-structure of C. difficile TDH, consistent with the absence of the cofactor. nih.gov

| Enzyme Source | Quaternary Structure | Family | Resolution | PDB Accession (example) |

| Thermococcus kodakaraensis | Homotetramer | MDR | 2.4 Å | 2D8A |

| Clostridium difficile | Dimer | SDR | 2.6 Å | 7B3S |

| Trypanosoma brucei | Dimer | SDR | - | 5K4V |

| Escherichia coli | - | MDR | - | - |

Catalytic Mechanism and Cofactor Requirements

The primary function of TDH is the oxidation of L-threonine to 2-amino-3-ketobutyrate, a reaction strictly dependent on the cofactor NAD⁺. wikipedia.orguniprot.org The enzyme shows significantly lower efficiency with NADP⁺. uniprot.orguniprot.org The product, 2-amino-3-ketobutyrate, is notably unstable and can spontaneously break down. ucl.ac.uknih.gov To prevent this, TDH often forms a stable functional complex with the subsequent enzyme in the pathway, 2-amino-3-ketobutyrate CoA ligase (KBL), which channels the unstable intermediate directly to the next reaction step. ucl.ac.uknih.gov

The catalytic activity of TDH relies on the presence of divalent metal ions. uniprot.orguniprot.org Each subunit typically binds two zinc ions (Zn²⁺): one catalytic ion and one structural ion. uniprot.orguniprot.orguniprot.org The catalytic Zn²⁺ is crucial for the proton relay mechanism of the enzyme. uniprot.org The essential role of these metal ions is demonstrated by the complete inhibition of the enzyme by chelating agents like EDTA. uniprot.orguniprot.org While zinc is the native metal, it can be substituted by other ions such as Co²⁺ and Cd²⁺ in the E. coli enzyme. uniprot.org In some species, such as Pyrococcus horikoshii, Mn²⁺ or Co²⁺ can also replace Zn²⁺ to some extent. uniprot.org

Allosteric Control and Regulatory Site Mapping

While the catalytic mechanism of TDH has been well-characterized, detailed information regarding its allosteric control and the specific mapping of regulatory sites is not extensively documented in current research literature. The conformational flexibility observed in the active site loop of T. brucei TDH suggests a potential mechanism for regulation by controlling substrate or ligand access. ucl.ac.uk However, distinct allosteric sites separate from the active and cofactor-binding sites have not been fully identified or described. Further investigation is required to elucidate the complex regulatory networks that may govern TDH activity in various organisms.

Evolutionary Diversification in Microorganisms

TDH enzymes exhibit considerable evolutionary diversity and are widely distributed among microorganisms, particularly within the phyla Proteobacteria, Firmicutes, and Actinobacteria. nih.gov Structurally, TDHs share a common fold with alcohol dehydrogenases (ADHs), despite low sequence homology, suggesting they evolved from a common ancestor. nih.gov

The diversification of TDH has led to enzymes categorized into different families, mainly the medium-chain (MDR) and short-chain (SDR) dehydrogenases. ucl.ac.uk MDR enzymes are typically tetrameric and dependent on divalent cations, whereas SDR enzymes are dimeric and function without them. ucl.ac.uk The evolution of the related threonine dehydratase (TD) enzyme family is thought to have occurred through events like gene fusion, duplication, and horizontal gene transfer, which may also apply to the diversification of TDH. nih.govnih.gov It is proposed that the ancestral enzyme contained only a catalytic domain, with regulatory domains being fused on during subsequent evolution. nih.gov

L-Threonine Aldolase (B8822740) (TA)

L-threonine aldolase (TA) (EC 4.1.2.5) represents another key enzyme in threonine metabolism, catalyzing the reversible retro-aldol cleavage of L-threonine into glycine and acetaldehyde (B116499). nih.govuniprot.org TAs are noted for their potential in biotechnology for forming carbon-carbon bonds. nih.gov

Structural Basis for Catalysis and Stereoselectivity

L-Threonine aldolases are members of the aspartate aminotransferase (AATase) fold family of enzymes and depend on pyridoxal-5'-phosphate (PLP) as a cofactor. nih.govnih.govacs.org The functional enzyme is a homotetramer, with each active site situated at the interface between two monomers. nih.govacs.org The PLP cofactor is covalently attached to a catalytic lysine (B10760008) residue (such as Lys199 in Thermatoga maritima TA) through a Schiff base linkage. nih.govacs.org

In the TA from T. maritima, a pair of histidine residues, His83 and His125, are implicated in providing the flexibility needed for substrate recognition and may influence the stereoselectivity at the β-carbon. nih.govacs.org The enzyme from this organism shows a strong preference for L-allo-threonine over L-threonine. acs.org The stereochemical outcome of the reaction can be significantly altered through protein engineering. Modifying the steric hindrance, hydrophobicity, and π–π interactions within the substrate access pathway has been shown to dramatically improve the diastereoselectivity of the enzyme. rsc.org

| Enzyme Source | Quaternary Structure | Fold Family | Cofactor | Key Active Site Residues |

| Escherichia coli | Homotetramer | AATase Fold Type I | Pyridoxal-5'-phosphate | Structural water (catalytic base) |

| Thermatoga maritima | Homotetramer | AATase Fold Type I | Pyridoxal-5'-phosphate | Lys199, His83, His125 |

Pyridoxal-5′-Phosphate (PLP) Dependent Reaction Mechanisms

A significant number of enzymes that metabolize L-Threonine rely on Pyridoxal-5′-Phosphate (PLP), the active form of vitamin B6, as a coenzyme. ebi.ac.uk PLP is a versatile catalyst involved in a wide array of reactions including transamination, decarboxylation, and elimination. ebi.ac.uklibretexts.org In the context of L-Threonine metabolism, PLP-dependent enzymes facilitate key bond cleavage and formation events.

The catalytic cycle typically begins with the formation of a Schiff base, also known as an internal aldimine, between the aldehyde group of PLP and the ε-amino group of a lysine residue in the enzyme's active site. ebi.ac.uklibretexts.org When the L-Threonine substrate enters the active site, its α-amino group displaces the lysine's amino group in a transimination reaction, forming a new Schiff base (an external aldimine) with PLP. libretexts.org This external aldimine is a central intermediate for all subsequent PLP-catalyzed reactions. ebi.ac.uk

The electron-withdrawing nature of the protonated pyridinium (B92312) ring of PLP acts as an "electron sink," stabilizing the formation of a carbanionic intermediate at the α-carbon of the amino acid. libretexts.orgebi.ac.uk This stabilization is key to the diverse reactions catalyzed by these enzymes.

Two primary PLP-dependent pathways for L-Threonine degradation are:

Retro-aldol Cleavage: L-Threonine aldolases (LTAs) catalyze the reversible cleavage of L-Threonine into glycine and acetaldehyde. nih.govnih.gov This reaction proceeds via a retro-aldol mechanism. nih.gov A catalytic base in the active site abstracts a proton from the hydroxyl group of the L-Threonine substrate, which is bound as an external aldimine. nih.gov This facilitates the cleavage of the Cα-Cβ bond. nih.gov The reaction is reversible and can be used synthetically to form β-hydroxy-α-amino acids. nih.govresearchgate.net

Dehydration/Deamination: Threonine ammonia-lyase, also known as threonine dehydratase, catalyzes the conversion of L-Threonine to α-ketobutyrate and ammonia. wikipedia.orgepfl.ch This reaction involves the elimination of water from the L-Threonine substrate to form an enamine intermediate. genome.jp This intermediate then tautomerizes to an imine, which is subsequently hydrolyzed to yield α-ketobutyrate and ammonia. ebi.ac.ukwikipedia.orggenome.jp This pathway is a key step in the biosynthesis of L-isoleucine. wikipedia.org

The specificity of the reaction (e.g., Cα-Cβ bond cleavage vs. dehydration) is determined by the precise orientation of the substrate-PLP aldimine within the enzyme's active site, a concept explained by Dunathan's stereoelectronic hypothesis. nih.gov The bond to be broken must be oriented perpendicular to the plane of the PLP π-system to allow for optimal orbital overlap and stabilization of the resulting intermediate. nih.gov

Engineering Strategies for Improved Catalytic Performance

The utility of L-Threonine metabolizing enzymes, particularly L-Threonine aldolases (LTAs), in biocatalysis has driven significant research into engineering these enzymes for enhanced performance. nih.govresearchgate.net LTAs are valuable tools for creating carbon-carbon bonds asymmetrically, producing valuable β-hydroxy-α-amino acids which are precursors for pharmaceuticals. nih.govdigitellinc.com However, wild-type enzymes often exhibit limitations such as low catalytic activity, poor stability, or insufficient stereoselectivity, particularly at the β-carbon. researchgate.netdigitellinc.com

Several protein engineering strategies have been employed to overcome these limitations:

Directed Evolution: This strategy involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties. For instance, a mutant library of over 4,000 L-TA variants from Pseudomonas putida was screened, leading to the identification of an iterative combinatorial mutant (A9V/Y13K/Y312R) with a 2.3-fold improvement in conversion and a 5.1-fold improvement in diastereoselectivity for the synthesis of L-threo-4-methylsulfonylphenylserine. researchgate.net

Structure-Guided Rational Design: With the availability of high-resolution crystal structures, specific amino acid residues in the active site can be targeted for mutation to improve catalytic function. nih.gov For example, molecular dynamics simulations have shown that mutations can introduce new hydrogen bonds, hydrophobic interactions, and reshape the substrate-binding pocket to enhance conversion and stereoselectivity. researchgate.net In one study, protein engineering was used to develop an L-Threonine aldolase capable of α-functionalizing benzylamines, a previously unknown function for this class of enzymes. acs.org

Substrate Channeling and Allosteric Regulation Modification: In metabolic engineering, modifying the regulation of enzymes is crucial. Threonine ammonia-lyase, for example, is allosterically inhibited by isoleucine, the end-product of its pathway. wikipedia.org Modified forms of this enzyme, with altered allosteric sites, have been developed to increase the production of L-isoleucine. wikipedia.org

Immobilization: To improve the operational stability and reusability of enzymes for industrial applications, immobilization techniques are employed. An engineered LTA mutant, SRL, was successfully immobilized and retained 94% of its free enzyme activity, with 89.4% of its activity remaining after eight cycles, demonstrating its potential for industrial use. digitellinc.com

These engineering efforts not only enhance the industrial applicability of these enzymes but also provide deeper insights into their structure-function relationships and catalytic mechanisms. researchgate.netacs.org

Serine/Threonine Kinases (STKs) and Protein Phosphorylation

While not directly metabolizing L-Threonine, a distinct and critically important class of enzymes known as Serine/Threonine Kinases (STKs) utilizes threonine residues within proteins as substrates for post-translational modification. This process, called phosphorylation, involves the covalent addition of a phosphate (B84403) group to the hydroxyl group of a threonine (or serine) residue, fundamentally altering the protein's function.

Molecular Mechanisms of Serine/Threonine Residue Phosphorylation

Protein phosphorylation is a reversible process orchestrated by protein kinases and phosphatases. Serine/Threonine kinases catalyze the transfer of the terminal (γ) phosphate group from a nucleoside triphosphate, most commonly Adenosine Triphosphate (ATP), to the hydroxyl group of a serine or threonine residue on a substrate protein.

The fundamental mechanism involves the following key steps:

Substrate Binding: The kinase binds both ATP and the specific protein substrate. The region of the substrate protein containing the target threonine residue docks into the active site of the kinase.

Catalytic Transfer: The hydroxyl oxygen of the threonine residue acts as a nucleophile, attacking the electrophilic γ-phosphorus atom of the ATP molecule.

Transition State Stabilization: Conserved residues within the kinase's active site, often in conjunction with divalent metal ions (typically Mg²⁺), play a crucial role in positioning the ATP for efficient phosphate transfer and stabilizing the negative charge that develops on the phosphate group during the transition state.

Product Release: Following the transfer, the resulting phosphothreonine-containing protein and Adenosine Diphosphate (ADP) are released from the active site, freeing the kinase to catalyze another reaction.

Classification of STK Subfamilies and Functional Specificity

The human kinome contains hundreds of STKs, which are broadly classified into several major groups based on sequence homology of their catalytic domains and their substrate specificity. This classification helps to understand their functional roles.

| STK Group | Key Characteristics & Examples | Functional Specificity |

| AGC | Contains kinases such as PKA, PKG, and PKC. | Often activated by second messengers like cAMP, cGMP, and diacylglycerol. They regulate a wide range of cellular processes including metabolism, cell growth, and apoptosis. |

| CAMK | Calcium/calmodulin-dependent protein kinases. | Activated by calcium-calmodulin binding. They are central to decoding intracellular calcium signals and are involved in memory, learning, and muscle contraction. |

| CMGC | Includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen (B147801) synthase kinases (GSKs), and CDK-like kinases (CLKs). | Primarily involved in regulating the cell cycle (CDKs), signal transduction in response to extracellular stimuli (MAPKs), and various other cellular processes. |

| STE | Homologs of yeast Sterile mutants (STE7, STE11, STE20). | Function as components of MAPK signaling cascades, acting as MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and upstream activators. |

| TKL | Tyrosine kinase-like kinases. | Possess a kinase domain with sequence similarity to tyrosine kinases but phosphorylate serine/threonine residues. Includes Raf kinases and TGF-β receptors. |

This classification highlights the immense diversity and specialization within the STK superfamily, where each group responds to different upstream signals and controls distinct downstream cellular functions.

Role in Intracellular Signal Transduction Pathways

Phosphorylation of threonine residues by STKs is a cornerstone of intracellular signal transduction, acting as a molecular switch that can activate or deactivate proteins, facilitate protein-protein interactions, alter subcellular localization, or mark proteins for degradation. This allows cells to respond rapidly and dynamically to external stimuli.

A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway . This is a three-tiered kinase cascade consisting of a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAPK. External signals, such as growth factors, activate a MAP3K (e.g., Raf, a TKL kinase). The activated MAP3K then phosphorylates and activates a MAP2K (e.g., MEK, a STE kinase) on specific serine and threonine residues. In turn, the dual-specificity MAP2K phosphorylates its downstream MAPK (e.g., ERK) on both a threonine and a tyrosine residue within a conserved T-X-Y motif in the activation loop. This dual phosphorylation fully activates the MAPK, which can then translocate to the nucleus and phosphorylate transcription factors, altering gene expression to control cell proliferation, differentiation, and survival.

Another critical pathway is the PI3K/Akt signaling pathway . Upon activation by growth factors or insulin, the kinase Akt (also known as Protein Kinase B, an AGC kinase) is recruited to the plasma membrane. For full activation, Akt must be phosphorylated on two key residues: threonine 308 (by PDK1) and serine 473 (by mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, playing a central role in regulating cell growth, proliferation, survival, and metabolism. The phosphorylation of threonine 308 is an indispensable event in this widely influential signaling cascade.

Biotechnological Production and Metabolic Engineering of L Threonine

Microbial Production Strains

The industrial-scale production of L-threonine predominantly relies on microbial fermentation. nih.gov The selection of a suitable microbial host is a critical first step in developing an efficient production process. The most commonly utilized microorganisms for this purpose are Escherichia coli and Corynebacterium glutamicum, both of which have been extensively studied and genetically engineered for enhanced L-threonine synthesis. researchgate.netnih.gov

Escherichia coli as a Bioproduction Host

Escherichia coli is a favored host for L-threonine production due to its well-characterized genetics, rapid growth rate, and the availability of a wide array of genetic tools for metabolic engineering. frontiersin.org Its relatively simple genetic background makes it amenable to modifications aimed at redirecting metabolic pathways towards the overproduction of L-threonine. frontiersin.org

Initial metabolic engineering efforts in E. coli focused on overcoming the native regulatory mechanisms that limit L-threonine biosynthesis. nih.gov For instance, the feedback inhibition of key enzymes in the L-threonine pathway, such as aspartokinase I (encoded by thrA), was alleviated through mutagenesis. nih.gov Furthermore, pathways that compete for precursor metabolites or degrade L-threonine were deleted to channel more carbon flux towards the desired product. nih.govembopress.org

Significant increases in L-threonine titers have been achieved through systematic metabolic engineering of E. coli. For example, a final engineered strain was reported to produce 82.4 g/L of L-threonine in a fed-batch culture, with a yield of 0.393 g per gram of glucose. nih.govembopress.org Another study demonstrated the production of 124.57 g/L of L-threonine by employing a combined feeding strategy in a fed-batch fermentation process. tandfonline.com These high yields underscore the potential of metabolically engineered E. coli as a robust platform for industrial L-threonine production. nih.govtandfonline.com

Corynebacterium glutamicum as a Bioproduction Host

Corynebacterium glutamicum is another industrially important bacterium used for amino acid production. researchgate.net It is a Gram-positive, non-pathogenic organism that is generally recognized as safe (GRAS), making it particularly suitable for applications in the food and pharmaceutical industries. researchgate.net While E. coli has historically been the dominant producer, C. glutamicum is considered a promising alternative due to its biological safety and adaptability to various environmental conditions. researchgate.netdrpress.org

The biosynthesis of L-threonine in C. glutamicum begins with oxaloacetate and involves a series of enzymatic reactions. researchgate.net Similar to E. coli, the pathway is subject to strict regulatory controls, including feedback inhibition of key enzymes like aspartate kinase and homoserine dehydrogenase by L-threonine and other amino acids of the aspartate family. researchgate.netresearchgate.net

Metabolic engineering of C. glutamicum for L-threonine overproduction has involved strategies to release these feedback inhibitions and to optimize the expression of pathway enzymes. acs.org For instance, mutations in the genes encoding aspartate kinase and homoserine dehydrogenase have been introduced to make the enzymes less sensitive to L-threonine inhibition. acs.org In one study, an engineered C. glutamicum strain, after a series of genetic modifications including mutation of key enzymes and optimization of precursor supply, produced 78.3 g/L of L-threonine in a 7 L bioreactor with a yield of 0.33 g/g of glucose. acs.org This demonstrates the significant potential of C. glutamicum as an efficient cell factory for L-threonine production.

Metabolic Engineering Strategies for Enhanced L-Threonine Yield

To achieve high-level production of L-threonine, it is essential to systematically engineer the metabolic network of the host organism. These strategies are aimed at increasing the carbon flux towards L-threonine biosynthesis while minimizing the diversion of intermediates to competing pathways and preventing the degradation of the final product.

Upregulation of L-Threonine Biosynthetic Pathway Genes

A primary strategy to enhance L-threonine production is to increase the expression levels of the genes encoding the enzymes in its biosynthetic pathway. nih.gov The L-threonine pathway starts from L-aspartate and involves five key enzymes: aspartate kinase, aspartate-semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. researchgate.net

In E. coli, the genes for these enzymes (thrA, thrB, and thrC) are often cloned into high-copy-number plasmids under the control of strong promoters to ensure their overexpression. nih.gov For example, the construction of a plasmid carrying a mutated thrA gene (to remove feedback inhibition) along with thrB and thrC led to a significant increase in L-threonine production. nih.gov Furthermore, ensuring an adequate supply of the precursor L-aspartate is crucial. This can be achieved by engineering the central carbon metabolism, for instance, by increasing the flux towards oxaloacetate, a direct precursor of L-aspartate. acs.org

Optimization of L-Threonine Transport Systems

Efficient export of L-threonine out of the cell is another critical factor for achieving high production titers. nih.gov Accumulation of L-threonine inside the cell can lead to feedback inhibition of biosynthetic enzymes and may also be toxic to the cell at high concentrations. Therefore, enhancing the export of L-threonine is a key metabolic engineering target.

In E. coli, several transport systems have been identified that are involved in L-threonine export, such as the RhtA, RhtB, and RhtC transporters. mdpi.com Overexpression of the genes encoding these transporters can significantly improve L-threonine production. For instance, dynamic regulation of the rhtA transporter expression, controlled by an L-threonine-responsive promoter, resulted in a substantial increase in L-threonine production compared to constitutive overexpression. mdpi.com Conversely, it is also important to inactivate transporters that are responsible for the re-uptake of L-threonine from the medium. Deletion of the tdcC gene, which encodes a threonine transporter involved in uptake, has been shown to enhance L-threonine accumulation. nih.gov In human cells, L-threonine transport is mediated by several systems, including the Na+-dependent system ASC. nih.gov

Attenuation of L-Threonine Catabolic Pathways

In E. coli, L-threonine can be degraded by enzymes such as threonine dehydrogenase (tdh) and threonine dehydratase (ilvA). nih.govacs.org Deleting the genes encoding these enzymes prevents the breakdown of L-threonine, thereby increasing its accumulation. nih.govembopress.org For example, the deletion of tdh and mutation of ilvA were part of a successful strategy to develop a high-producing L-threonine strain of E. coli. nih.gov Attenuation of these catabolic pathways ensures that the metabolically expensive L-threonine molecule is preserved and exported as the final product.

| Strain | Genetic Modification | L-Threonine Titer (g/L) | Yield (g/g glucose) | Reference |

| E. coli | Engineered strain with fed-batch culture | 82.4 | 0.393 | nih.govembopress.org |

| E. coli | Combined feeding strategy | 124.57 | Not specified | tandfonline.com |

| C. glutamicum | Engineered strain in 7L bioreactor | 78.3 | 0.33 | acs.org |

Redirecting Carbon Flux from Competing Pathways

A critical aspect of metabolic engineering for L-threonine overproduction is the strategic redirection of carbon flux away from competing biosynthetic pathways. L-threonine belongs to the aspartate family of amino acids, and its precursor, L-aspartate, is a common substrate for the synthesis of other amino acids like L-lysine, L-methionine, and L-isoleucine. nih.govresearchgate.net Therefore, minimizing the flow of carbon towards these competing pathways is essential for maximizing the threonine yield.

One key strategy involves the deletion or modification of genes encoding enzymes that divert intermediates away from the threonine biosynthesis pathway. For instance, the deletion of the lysA gene, which encodes diaminopimelate decarboxylase in the L-lysine synthesis pathway, and the metA gene, involved in L-methionine synthesis, has been shown to make more precursors available for threonine production. nih.govembopress.orgkaist.ac.kr Similarly, pathways for threonine degradation can be eliminated by deleting the tdh gene. nih.govembopress.orgkaist.ac.kr

Furthermore, the glyoxylate (B1226380) shunt, which bypasses certain steps of the tricarboxylic acid (TCA) cycle, can be manipulated. Upregulation of genes like aceA and aceB, involved in the glyoxylate shunt, has been observed in L-threonine overproducing mutants, suggesting its importance in replenishing TCA cycle intermediates consumed for amino acid biosynthesis. nih.govnih.gov Conversely, redirecting flux from glycolysis into the pentose (B10789219) phosphate (B84403) pathway (PPP) can also be beneficial. Studies in Corynebacterium glutamicum have shown that increasing the carbon flux into the PPP can lead to higher concentrations of threonine. nih.gov This can be achieved by modulating the expression of genes like glucose-6-phosphate isomerase (pgi). nih.govnih.govresearchgate.net

| Genetic Target | Function | Engineering Strategy | Impact on L-Threonine Production |

| lysC | Aspartokinase III | Removal of L-lysine-mediated feedback inhibition | Increased L-threonine production by 30.9% in an E. coli mutant. researchgate.net |

| metA, lysA | Involved in methionine and lysine (B10760008) biosynthesis | Gene deletion | Increased availability of precursors for threonine biosynthesis. nih.govembopress.orgkaist.ac.kr |

| tdh | Threonine dehydrogenase | Gene deletion | Elimination of threonine degradation pathway. nih.govembopress.orgkaist.ac.kr |

| pgi | Glucose-6-phosphate isomerase | Promoter replacement to alter expression | Increased carbon flux into the Pentose Phosphate Pathway, enhancing threonine concentration. nih.govnih.govresearchgate.net |

| aceA, aceB | Isocitrate lyase, Malate (B86768) synthase | Upregulation | Enhanced glyoxylate shunt activity. nih.govnih.gov |

Systems Metabolic Engineering Approaches

To achieve more precise and effective strain development, systems metabolic engineering has emerged as a powerful paradigm. This approach integrates high-throughput data from "omics" technologies with computational modeling to systematically identify and manipulate genetic targets for improved production. nih.govresearchgate.net

Transcriptome Analysis for Genetic Target Identification

Transcriptome analysis, which involves measuring the mRNA levels of all genes in a cell, provides a global snapshot of the cellular response to genetic modifications or environmental changes. nih.govnih.gov By comparing the transcriptome profiles of a wild-type strain with an L-threonine overproducing mutant, researchers can identify genes that are significantly up- or downregulated. nih.govnih.gov

For example, a comparative transcriptome analysis between a parent E. coli strain and an L-threonine-overproducing mutant revealed the upregulation of genes involved in the glyoxylate shunt, the TCA cycle, and amino acid biosynthesis, while genes related to certain transport systems and ribosomal proteins were downregulated. nih.govnih.gov This information guides the selection of target genes for further engineering. For instance, genes that are downregulated in the high-producing strain, such as those encoding phosphoenolpyruvate (B93156) carboxylase (ppc), can be targeted for overexpression to further boost production. nih.govscienceopen.com

In Silico Flux Response Analysis and Pathway Modeling

In silico flux response analysis and metabolic pathway modeling are computational tools used to predict the effect of genetic modifications on metabolic fluxes. nih.govnih.gov These models, based on the stoichiometry of metabolic networks, can simulate how changes in gene expression or enzyme activity will impact the production of a target metabolite like L-threonine. nih.govnih.gov

This approach allows for the rational design of metabolic engineering strategies before they are implemented in the lab. For instance, in silico analysis can predict the optimal expression level of a particular enzyme to maximize product yield without compromising cell growth. nih.govscienceopen.com One study used in silico flux response analysis to determine that increasing the flux through phosphoenolpyruvate carboxylase (PPC) would enhance L-threonine production, but excessive flux would be detrimental. scienceopen.com This guided the controlled overexpression of the ppc gene, leading to improved threonine yields. nih.govscienceopen.com

Synthetic Biology Tools for Pathway Construction and Regulation

Synthetic biology offers a powerful toolkit for the precise construction and regulation of metabolic pathways. These tools include engineered promoters, transcription factors, and RNA-based devices that can be used to fine-tune gene expression levels.

A notable example is the use of synthetic RNA switches, or riboswitches, which can control gene expression in response to the concentration of a specific metabolite. nih.govacs.org For instance, a lysine-responsive riboswitch has been used to dynamically control the expression of citrate (B86180) synthase (gltA), a key enzyme in the competing TCA cycle. acs.org When intracellular lysine levels are high, the riboswitch represses gltA expression, redirecting carbon flux towards lysine and, by extension, threonine biosynthesis. acs.org Similarly, biosensors can be developed to detect intracellular L-threonine levels, enabling high-throughput screening of mutant libraries for improved producers. nih.gov

Fermentation Process Optimization in L-Threonine Bioproduction

Beyond genetic manipulation, optimizing the fermentation process is crucial for achieving high-titer, high-yield production of L-threonine on an industrial scale. nih.govresearchgate.net This involves careful control of various environmental parameters and the implementation of advanced feeding strategies.

Key parameters that are often optimized include the carbon-to-nitrogen (C/N) ratio, dissolved oxygen (DO) levels, pH, and the concentration of key nutrients in the fermentation medium. researchgate.netnih.gov For example, studies have shown that maintaining a specific C/N ratio can significantly enhance L-threonine production. researchgate.net

Fed-batch fermentation is a widely used technique for high-density cell culture and high-level production of amino acids. nih.govnih.gov In this strategy, nutrients are fed to the culture in a controlled manner to prevent substrate inhibition and the accumulation of toxic byproducts like acetate. nih.gov Different feeding strategies, such as pseudo-exponential feeding and glucose-stat feeding, have been developed and combined to maximize cell density and L-threonine production, with some processes achieving titers as high as 124.57 g/L. nih.gov

| Fermentation Parameter/Strategy | Effect on L-Threonine Production | Reported Improvement |

| Carbon-to-Nitrogen (C/N) Ratio | Predominant factor for L-threonine overproduction. | Optimal ratio of ammonium (B1175870) sulfate (B86663) to sucrose (B13894) (g/g) was 30. researchgate.net |

| Feeding Strategy | Prevents accumulation of inhibitory byproducts like acetic acid. | Combined pseudo-exponential and glucose-stat feeding resulted in 124.57 g/L L-threonine. nih.gov |

| Dissolved Oxygen (DO) Control | Affects byproduct formation and overall metabolic efficiency. | DO-control pulse fed-batch method enhanced production. researchgate.net |

| Initial Carbon Source | Impacts initial growth and subsequent production phase. | Sucrose at 70 g/L was found to be optimal in one study. researchgate.net |

| pH Control | Maintains optimal enzyme activity and cell viability. | Maintained between 6.8 and 7.2 in a high-production process. researchgate.net |

L Threonine in Fundamental Cellular Processes and Regulation

Essential Role in Protein Synthesis and Biomacromolecule Formation

As a proteinogenic amino acid, L-Threonine is a fundamental constituent of proteins, which are essential for virtually all biological processes. britannica.com The body requires L-Threonine for the synthesis of various proteins, including structural proteins like collagen and elastin, which are vital for connective tissues and skin. knowde.com The process of protein synthesis involves the precise assembly of amino acids according to the genetic code, and a deficiency in any essential amino acid, including L-Threonine, can impair this process.

Beyond its role in protein structure, L-Threonine serves as a precursor for the biosynthesis of other vital biomacromolecules. It can be catabolized to produce glycine (B1666218) and acetyl-CoA. frontiersin.org Glycine, another amino acid, is itself a building block for proteins and is involved in various metabolic pathways. wikipedia.org Acetyl-CoA is a central molecule in metabolism, feeding into the citric acid cycle for energy production and serving as a precursor for the synthesis of fatty acids and other compounds. frontiersin.org L-Threonine is also a precursor for the synthesis of other amino acids like serine. knowde.com Furthermore, it is involved in one-carbon metabolism, a set of chemical reactions that transfer one-carbon units, which is critical for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of DNA and histones, which plays a role in gene regulation. frontiersin.org

Involvement in Post-Translational Modifications, notably O-Linked Glycosylation

Post-translational modifications (PTMs) are chemical modifications that occur after a protein has been synthesized, and they significantly expand the functional diversity of the proteome. L-Threonine, along with serine, is a key site for a crucial PTM known as O-linked glycosylation. wikipedia.orgencyclopedia.pubcreative-proteomics.com This process involves the attachment of a sugar molecule to the hydroxyl (-OH) group of the threonine or serine residue. wikipedia.org

One of the most studied types of O-linked glycosylation is O-GlcNAcylation, the addition of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. benthamdirect.comresearchgate.netnih.gov This modification is highly dynamic and is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it. nih.govresearchgate.net O-GlcNAcylation is involved in a vast array of cellular processes, including gene transcription, protein stability, and signal transduction. researchgate.netresearchgate.net

A fascinating aspect of O-GlcNAcylation is its interplay with another major PTM, phosphorylation, which also occurs on serine and threonine residues. wikipedia.orgresearchgate.net These two modifications can compete for the same or adjacent sites on a protein, creating a complex regulatory network that fine-tunes protein function in response to various cellular signals. wikipedia.orgresearchgate.net This "crosstalk" between O-GlcNAcylation and phosphorylation is critical in regulating numerous cellular events. researchgate.net

Regulation of Cellular Proliferation and Differentiation

L-Threonine plays a significant role in controlling cell proliferation and differentiation, fundamental processes for development and tissue maintenance. Its influence is exerted through its impact on the cell cycle and key signaling pathways.

The cell cycle is the series of events that take place in a cell leading to its division and duplication. Proper progression through the cell cycle is tightly regulated. Studies have shown that the availability of L-Threonine can directly affect cell cycle progression. For instance, deprivation of L-Threonine can lead to cell cycle arrest, particularly at the G1/S phase transition, which is a critical checkpoint before a cell commits to DNA replication. nih.govnih.govfrontiersin.org This arrest is often associated with a decrease in the synthesis of proteins required for cell cycle progression, such as cyclins. nih.gov Conversely, the addition of L-Threonine can promote the expression of these regulatory proteins and advance the cell cycle. nih.gov Research has demonstrated that depriving cells of L-Threonine can halt protein and RNA synthesis, leading to a gradual decrease in DNA synthesis. aacrjournals.org Some studies have shown that different amino acids can cause varied effects on the cell cycle, with some, like leucine, allowing cells to complete one or two cycles before arresting, suggesting specific signaling roles beyond just being building blocks for proteins. nih.gov

L-Threonine exerts its regulatory effects on cellular processes by modulating several key signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, dictating cellular responses.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.govyoutube.com Research has shown that L-Threonine can activate the PI3K/Akt pathway. nih.gov This activation is crucial for promoting the expression of proteins like cyclin D1, which drives the cell cycle. nih.gov

MAPKs Pathway: Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli. L-Threonine has been shown to influence MAPK signaling pathways, which in turn can affect the expression of cyclins and other proteins involved in cell proliferation. nih.govnih.gov

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a crucial protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and energy status. nih.gov L-Threonine is a known activator of the mTOR signaling pathway. frontiersin.orgnih.govnih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which can be influenced by L-Threonine. nih.gov mTORC1 is particularly sensitive to amino acid levels and controls protein synthesis, while mTORC2 is involved in activating Akt. nih.govnih.gov L-Threonine-induced activation of mTOR is critical for the proliferation of certain cell types. nih.gov

The table below summarizes the key signaling pathways modulated by L-Threonine and their general functions in cellular regulation.

| Signaling Pathway | Key Proteins | General Functions in Cellular Regulation |

| PI3K/Akt | PI3K, Akt | Cell growth, proliferation, survival, metabolism nih.govnih.gov |

| MAPKs | ERK, JNK, p38 | Cell proliferation, differentiation, stress response nih.govnih.gov |

| mTOR | mTOR (mTORC1, mTORC2) | Cell growth, protein synthesis, metabolism, nutrient sensing nih.govnih.gov |

Embryonic stem cells (ESCs) are pluripotent cells, meaning they have the remarkable ability to differentiate into any cell type in the body. The metabolism of amino acids, particularly L-Threonine, has been identified as a critical factor in maintaining the self-renewal and pluripotency of ESCs. nih.gov

Mouse embryonic stem cells (mESCs) have a unique and stringent requirement for L-Threonine for their proliferation and to maintain their undifferentiated state. frontiersin.orgfrontiersin.orgnih.govnih.govoup.com In mESCs, L-Threonine is catabolized by the enzyme threonine dehydrogenase (TDH) into glycine and acetyl-CoA. frontiersin.org These products are not just metabolic byproducts; they are essential for epigenetic modifications, such as histone methylation, and for nucleotide biosynthesis, which are crucial for maintaining pluripotency. frontiersin.orgnih.gov

Interestingly, human embryonic stem cells (hESCs) also show a dependence on L-Threonine for proliferation, although the underlying mechanisms may differ slightly as they express an inactive form of TDH. frontiersin.orgnih.govfrontiersin.org The threonine analog 3-hydroxynorvaline (B612839) (3-HNV) has been shown to inhibit the proliferation of both mESCs and hESCs, and this inhibition can be rescued by the addition of L-Threonine, further highlighting its essential role. nih.govfrontiersin.orgoup.com The dependence of ESCs on L-Threonine underscores its fundamental role in the earliest stages of development. biorxiv.org

The following table details the findings from key studies on L-Threonine in embryonic stem cell biology.

| Cell Type | Key Finding | Significance | Reference |

| Mouse ESCs (mESCs) | Proliferation and self-renewal are strictly dependent on L-Threonine. | Highlights a unique metabolic requirement for maintaining pluripotency. | frontiersin.orgnih.govnih.gov |

| Mouse ESCs (mESCs) | Threonine dehydrogenase (TDH) catabolizes L-Threonine to glycine and acetyl-CoA, which are crucial for epigenetic modifications. | Links amino acid metabolism directly to the regulation of gene expression and cell fate. | frontiersin.org |

| Human ESCs (hESCs) | Proliferation is also dependent on L-Threonine, despite having an inactive form of TDH. | Suggests alternative or additional mechanisms of L-Threonine's action in human pluripotency. | frontiersin.orgnih.govfrontiersin.org |

Contribution to Cellular Immune Responses and Homeostasis (Mechanistic Studies)

L-Threonine is an important molecule for the proper functioning of the immune system. knowde.comumich.edu It contributes to immune homeostasis through several mechanisms, including its role in protein synthesis for immune cells, its impact on gut barrier function, and its modulation of immune cell signaling.

L-Threonine is essential for the production of antibodies (immunoglobulins), which are proteins that play a critical role in identifying and neutralizing pathogens. knowde.com It also supports the growth and function of the thymus, a primary lymphoid organ where T-cells mature. umich.edu

A significant portion of dietary L-Threonine is utilized by the gut for the synthesis of mucin proteins. nih.govnih.gov Mucins form a protective layer in the intestines, acting as a barrier against pathogens and helping to maintain gut health, which is intricately linked to systemic immune function. nih.govnih.gov

Mechanistically, L-Threonine can influence the immune response by modulating signaling pathways within immune cells. For example, it can affect the differentiation of immune cells and the production of cytokines (signaling molecules of the immune system) through pathways like mTOR and NF-κB. nih.gov O-GlcNAcylation, which is dependent on nutrient availability including glucose and amino acids, also plays a significant role in regulating T-cell activation and differentiation. nih.gov Studies in broilers have shown that dietary L-Threonine levels can impact intestinal immunity and antioxidant capacity by modulating gene expression related to immune signaling and antioxidant enzymes. nih.gov Furthermore, L-Threonine has been shown to suppress T-cell proliferation in some contexts, suggesting a role in modulating and balancing immune responses. wikipedia.org

Influence on Intracellular Lipid Metabolism (Mechanistic Studies)

(3S)-2-amino-3-hydroxybutanoic acid, commonly known as L-threonine, an essential amino acid, plays a significant role in the intricate regulation of intracellular lipid metabolism. Mechanistic studies have revealed its involvement in key pathways that govern fat accumulation, synthesis, and breakdown within cells.

Research indicates that L-threonine supplementation can lead to a reduction in fat accumulation by modulating the expression of genes involved in both lipogenesis (fat synthesis) and lipolysis (fat breakdown). researchgate.netacs.org In animal models fed a high-fat diet, threonine treatment has been observed to significantly down-regulate the expression of genes responsible for lipogenesis in epididymal adipose tissue, while simultaneously up-regulating the expression of genes that promote lipolysis. acs.org This dual action contributes to a net decrease in fat storage.